1-[2-(Piperazin-1-yl)acetyl]pyrrolidin-2-one; trifluoroacetic acid
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Overview
Description
1-[2-(Piperazin-1-yl)acetyl]pyrrolidin-2-one; trifluoroacetic acid is a compound with the molecular formula C12H18F3N3O4 and a molecular weight of 325.29 g/mol . This compound is known for its unique structure, which includes a piperazine ring, a pyrrolidinone ring, and a trifluoroacetic acid moiety. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
The synthesis of 1-[2-(Piperazin-1-yl)acetyl]pyrrolidin-2-one; trifluoroacetic acid involves several steps. One common synthetic route includes the reaction of piperazine with acetyl chloride to form 1-(2-chloroacetyl)piperazine. This intermediate is then reacted with pyrrolidin-2-one to yield 1-[2-(Piperazin-1-yl)acetyl]pyrrolidin-2-one. Finally, the product is treated with trifluoroacetic acid to obtain the desired compound .
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
1-[2-(Piperazin-1-yl)acetyl]pyrrolidin-2-one; trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[2-(Piperazin-1-yl)acetyl]pyrrolidin-2-one; trifluoroacetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[2-(Piperazin-1-yl)acetyl]pyrrolidin-2-one; trifluoroacetic acid involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The compound may also affect cellular pathways by altering the function of key proteins involved in signal transduction and metabolic processes .
Comparison with Similar Compounds
1-[2-(Piperazin-1-yl)acetyl]pyrrolidin-2-one; trifluoroacetic acid can be compared with other similar compounds, such as:
1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: This compound also contains a piperazine ring and is studied for its serotonin reuptake inhibition activity.
1-(2-(Piperazin-1-yl)ethyl)pyrrolidin-2-one: Similar in structure but lacks the trifluoroacetic acid moiety, affecting its chemical properties and biological activities.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
1-(2-piperazin-1-ylacetyl)pyrrolidin-2-one;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2.C2HF3O2/c14-9-2-1-5-13(9)10(15)8-12-6-3-11-4-7-12;3-2(4,5)1(6)7/h11H,1-8H2;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROOQQKWALRIWOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C(=O)CN2CCNCC2.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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